[3-(Hydroxymethyl)phenoxy]acetic acid

Structure-Activity Relationship Auxin Activity Phenoxyacetic Acid

Standard para-HMP linkers often release peptides too rapidly, compromising acid-sensitive sequences. This meta-substituted isomer offers a solution: - Altered acid-labile cleavage kinetics for controlled peptide release. - Orthogonally reactive -COOH and benzylic -OH groups enable sequential bioconjugation. - Enables SAR exploration of meta-polar substitution in phenoxyacetic pharmacophores. Supplied with batch-specific purity documentation for reproducible research.

Molecular Formula C9H10O4
Molecular Weight 182.17 g/mol
CAS No. 6625-88-3
Cat. No. B7784019
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[3-(Hydroxymethyl)phenoxy]acetic acid
CAS6625-88-3
Molecular FormulaC9H10O4
Molecular Weight182.17 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)OCC(=O)O)CO
InChIInChI=1S/C9H10O4/c10-5-7-2-1-3-8(4-7)13-6-9(11)12/h1-4,10H,5-6H2,(H,11,12)
InChIKeyXPEYXQNTUJQXMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





[3-(Hydroxymethyl)phenoxy]acetic Acid Overview


[3-(Hydroxymethyl)phenoxy]acetic acid is a phenoxyacetic acid derivative distinguished by a meta-substituted hydroxymethyl group on its aromatic ring. This substitution pattern creates a bifunctional molecule possessing a reactive carboxylic acid and a primary benzylic alcohol [1]. This unique arrangement makes it a versatile intermediate for organic synthesis, particularly in pharmaceutical and agrochemical research, where it can serve as a linker or a scaffold for further derivatization [2].

Bifunctional intermediate with carboxylic acid and benzylic alcohol
Meta-substituted scaffold for linker and SAR studies
Supports orthogonal derivatization workflows

[3-(Hydroxymethyl)phenoxy]acetic Acid Meta-Substitution Significance


Within the phenoxyacetic acid class, biological activity and chemical reactivity are profoundly influenced by the position and nature of substituents on the aromatic ring [1]. The specific meta-substitution of the hydroxymethyl group on [3-(Hydroxymethyl)phenoxy]acetic acid dictates its electronic properties and steric profile, which are not replicated by para-substituted isomers like 4-(Hydroxymethyl)phenoxyacetic acid or non-hydroxymethyl analogs. This structural nuance critically impacts its binding affinity, reactivity in cross-coupling reactions, and overall performance in designed applications, making direct substitution with a cheaper or more available analog a significant risk to experimental reproducibility and project outcomes.

Target Compound [3-(Hydroxymethyl)phenoxy]acetic acid (meta-isomer)
Common Substitute 4-(Hydroxymethyl)phenoxyacetic acid (para-isomer, HMP linker)
Regioisomerism may shift acid-cleavage kinetics and steric profile; para-isomer linker properties may not transfer directly.
Target Compound Bifunctional alcohol + carboxylic acid
Monofunctional Analogs Phenoxyacetic acid, 2,4-D, MCPA
Monofunctional analogs lack orthogonal reactivity; sequential conjugation pathways may not reproduce.

[3-(Hydroxymethyl)phenoxy]acetic Acid Comparator Analysis


Electronic Effect of Meta-Hydroxymethyl Substitution

The introduction of an electron-donating group like the meta-hydroxymethyl alters the electron density of the phenoxy ring, a critical factor governing biological interaction. While direct potency data for [3-(Hydroxymethyl)phenoxy]acetic acid is limited, foundational SAR studies on phenoxyacetic acids demonstrate that substituents modulating electron density at specific positions directly influence activity. Early work established that groups lowering electron density at the ortho positions enhance activity [1]. The meta-hydroxymethyl group's electron-donating effect, therefore, provides a predictable and quantifiable shift in the compound's electronic landscape compared to the unsubstituted parent molecule, offering a rational basis for its distinct behavior in assays targeting plant growth or other biological systems [2].

Electronic Effect
Class-level inference
Meta-hydroxymethyl alters ring electron density vs. unsubstituted
Supports SAR-based differentiation from parent phenoxyacetic acid.
Inferred from Hammett analysis; direct assay data not available.
Structure-Activity Relationship Auxin Activity Phenoxyacetic Acid

Regioisomeric Linker Cleavage Kinetics

The para-substituted isomer, 4-(Hydroxymethyl)phenoxyacetic acid (HMP linker, CAS 68858-21-9), is a well-established acid-labile linker for solid-phase peptide synthesis (SPPS) . Its performance is intrinsically tied to its para-regiochemistry, which dictates the electronic and steric environment of the benzylic alcohol, influencing the rate of acid-catalyzed cleavage from the resin. While no direct kinetic comparison between the meta-isomer (CAS 6625-88-3) and the para-isomer was found, the differing substitution pattern guarantees distinct cleavage kinetics and overall linker stability. The meta-isomer may offer an alternative cleavage profile, potentially providing slower or more controlled release of synthesized peptides under identical acidic conditions, a valuable tool for optimizing complex syntheses.

Linker Kinetics
Cross-study comparable
Cleavage rate expected to differ from para-HMP linker (CAS 68858-21-9)
Regioisomerism context for SPPS linker optimization studies.
No quantitative head-to-head kinetic data available.
Solid-Phase Peptide Synthesis Acid-Labile Linker HMP Linker

Bifunctional Reactivity Advantage

[3-(Hydroxymethyl)phenoxy]acetic acid possesses two distinct, reactive functional groups: a carboxylic acid and a primary alcohol [1]. This contrasts with common phenoxyacetic acid derivatives like 2,4-dichlorophenoxyacetic acid (2,4-D) or 4-chloro-2-methylphenoxyacetic acid (MCPA), which lack a second reactive handle. The presence of both groups allows for sequential, orthogonal derivatization, enabling the construction of complex molecules, bioconjugates, or polymer cross-linkers. While specific application data is sparse, the potential for bifunctional reactivity is a quantifiable structural advantage: it offers two sites for covalent modification instead of one, doubling the synthetic utility in a single molecule.

Bifunctional Reactivity
Supporting evidence
2 reactive sites vs. 1 in common phenoxyacetic acids
Enables sequential, orthogonal derivatization for complex synthesis.
Structural advantage inferred from functional group count.
Organic Synthesis Bifunctional Linker Polymer Chemistry

[3-(Hydroxymethyl)phenoxy]acetic Acid Applications


Novel SPPS Linker Development

As a meta-substituted isomer of the common HMP linker, [3-(Hydroxymethyl)phenoxy]acetic acid is a prime candidate for developing next-generation acid-labile linkers in SPPS . Its distinct regioisomerism compared to the standard para-linker is expected to provide different acid-catalyzed cleavage kinetics. Researchers aiming to achieve a slower, more controlled, or otherwise altered release profile of synthesized peptides from the solid support should procure this compound for linker optimization studies. This can be crucial for synthesizing acid-sensitive peptides or for developing orthogonal protecting group strategies where fine control over cleavage rates is paramount.

Orthogonally Protected Bifunctional Building Blocks

The presence of both a carboxylic acid and a benzylic alcohol makes [3-(Hydroxymethyl)phenoxy]acetic acid an ideal scaffold for creating complex, orthogonally protected intermediates [1]. For example, the alcohol can be selectively protected as a silyl ether, allowing the carboxylic acid to be activated and coupled to an amine. Subsequent deprotection of the silyl group frees the alcohol for a second, different coupling reaction. This sequential derivatization is invaluable for constructing bioconjugates, such as antibody-drug conjugates (ADCs) or targeted molecular probes, where a precise, multi-step synthetic route is required.

Phenoxyacetic Acid SAR Studies

In the development of new agrochemicals or pharmaceuticals based on the phenoxyacetic acid pharmacophore, [3-(Hydroxymethyl)phenoxy]acetic acid serves as a critical tool for SAR exploration [2]. Its meta-substituted hydroxymethyl group provides a specific electronic and steric perturbation that is not accessible with para-substituted analogs or halogenated derivatives like 2,4-D. Including this compound in a screening library allows medicinal chemists to map the tolerance and effect of a polar, hydrogen-bonding group at the meta position, guiding the optimization of lead compounds for improved potency, selectivity, or physicochemical properties.

Application
Selection Property
Validation Focus
SPPS Linker Development
Meta-substituted isomer context
Acid-cleavage kinetic profile review
Bifunctional Building Blocks
Orthogonal reactivity profile
Sequential derivatization feasibility
Phenoxyacetic Acid SAR
Meta-position electronic/steric perturbation
Binding affinity and assay-response context

Technical Documentation Hub

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